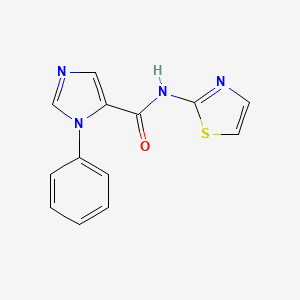
3-phenyl-N-(1,3-thiazol-2-yl)imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-(1,3-thiazol-2-yl)imidazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of imidazole derivatives and has been synthesized using different methods. In
Mecanismo De Acción
The mechanism of action of 3-phenyl-N-(1,3-thiazol-2-yl)imidazole-4-carboxamide is not fully understood. However, studies have suggested that this compound may exert its biological activity by inhibiting specific enzymes or proteins. For example, it has been reported to inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-phenyl-N-(1,3-thiazol-2-yl)imidazole-4-carboxamide has various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of specific enzymes such as tyrosine kinases, cholinesterases, and carbonic anhydrases. In vivo studies have shown that this compound has antitumor activity and can inhibit the growth of cancer cells. It has also been shown to have antimicrobial and antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-phenyl-N-(1,3-thiazol-2-yl)imidazole-4-carboxamide in lab experiments is its broad spectrum of biological activity. This compound has been shown to have potential applications in various fields, which makes it a versatile tool for scientific research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-phenyl-N-(1,3-thiazol-2-yl)imidazole-4-carboxamide. One potential direction is to investigate its potential as a biosensor for detecting specific biomolecules. Another direction is to explore its potential as a therapeutic agent for treating various diseases such as cancer and microbial infections. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its biological activity.
Métodos De Síntesis
The synthesis of 3-phenyl-N-(1,3-thiazol-2-yl)imidazole-4-carboxamide has been reported using different methods. One of the methods involves the reaction of 1,3-thiazole-2-amine with 4-carboxyphenyl isocyanide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with phenyl isocyanate to obtain the final product.
Aplicaciones Científicas De Investigación
3-phenyl-N-(1,3-thiazol-2-yl)imidazole-4-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antiviral properties. In biochemistry, it has been studied for its enzyme inhibitory activity and its potential as a biosensor. In material science, it has been explored for its potential use in the development of organic electronic devices.
Propiedades
IUPAC Name |
3-phenyl-N-(1,3-thiazol-2-yl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-12(16-13-15-6-7-19-13)11-8-14-9-17(11)10-4-2-1-3-5-10/h1-9H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUCBQJKVKOPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=C2C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

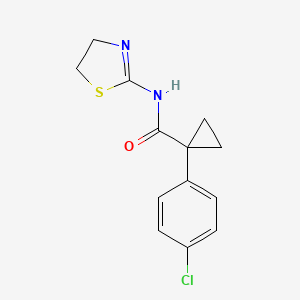
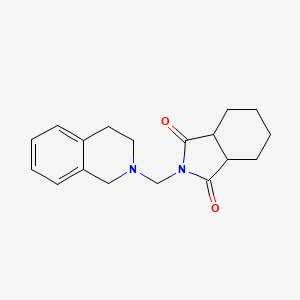
![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B7454354.png)

![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)
![2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide](/img/structure/B7454382.png)

![N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7454399.png)
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)
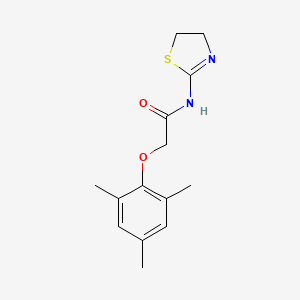
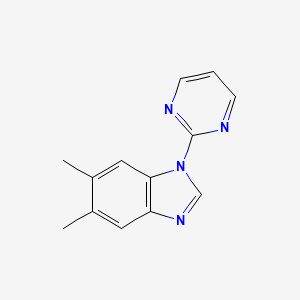
![N-[2-(difluoromethylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B7454435.png)
![N-[4-[4-(butanoylamino)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7454442.png)
